Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-12(8-14)5-4-6-16-9-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTISMGYGJSAPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-(Hydroxymethyl)Oxan-3-ylMethanamine
The oxane ring is constructed via acid-catalyzed cyclization of a diol precursor. For example, 1,5-pentanediol undergoes cyclization in the presence of sulfuric acid to form oxane-3-methanol, which is subsequently oxidized to 3-(hydroxymethyl)oxane-3-carbaldehyde. Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride yields 3-(hydroxymethyl)oxan-3-ylmethanamine.
Step 2: Carbamate Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schlenk conditions. In a typical procedure:
- Reagents : 3-(Hydroxymethyl)oxan-3-ylmethanamine (1 equiv), Boc anhydride (1.2 equiv), potassium carbonate (2 equiv), dichloromethane (DCM).
- Procedure : The amine is dissolved in anhydrous DCM, followed by slow addition of Boc anhydride and K₂CO₃. The mixture is stirred at 25°C for 12 hours, filtered to remove solids, and concentrated under reduced pressure.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | K₂CO₃ | 25 | 78 | 95 |
| THF | Triethylamine | 0 → 25 | 65 | 89 |
| Acetonitrile | DBU | 40 | 72 | 91 |
DCM with K₂CO₃ achieves optimal yield due to efficient acid scavenging and minimal side reactions.
Temperature and Stoichiometry
- Exothermic Control : Slow addition of Boc anhydride at 0°C prevents undesired exothermic decomposition.
- Stoichiometry : A 1.2:1 ratio of Boc anhydride to amine ensures complete conversion without excess reagent.
Industrial-Scale Production
Batch Reactor Protocol
- Scale : 100 kg batches.
- Steps :
- Cyclization of 1,5-pentanediol in a jacketed reactor with H₂SO₄ (5 mol%) at 80°C for 6 hours.
- Oxidation using Jones reagent (CrO₃/H₂SO₄) to form the aldehyde intermediate.
- Reductive amination under hydrogen pressure (3 bar) with Raney nickel catalyst.
- Boc protection in a continuous-flow reactor to enhance mixing and heat dissipation.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) yields 85% recovery with ≥99% purity.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) for lab-scale purification.
Comparative Analysis with Analogous Carbamates
| Compound | Ring Size | Key Functional Group | Yield (%) | Stability (t₁/₂, h) |
|---|---|---|---|---|
| tert-Butyl oxetane-3-ylmethyl carbamate | 4-membered | Hydroxymethyl | 68 | 120 |
| tert-Butyl cyclohexylmethyl carbamate | 6-membered | None | 82 | 240 |
| Target compound | 6-membered | Hydroxymethyl | 78 | 180 |
The hydroxymethyl group enhances solubility but reduces thermal stability compared to non-polar analogs.
Challenges and Solutions in Synthesis
Hydroxymethyl Group Reactivity
The hydroxymethyl moiety can undergo unintended oxidation during Boc protection. Mitigation strategies include:
Byproduct Formation
- Major Byproduct : tert-Butyl alcohol (from Boc group hydrolysis).
- Control : Maintaining anhydrous conditions and avoiding prolonged storage of intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for amines.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
N-Boc-ethanolamine: Another carbamate derivative with a hydroxyl group, used as a protecting group for amines.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A structurally related compound with a piperidine ring.
Uniqueness
Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is unique due to the presence of the oxan-3-yl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.
Biological Activity
Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate, with the molecular formula C10H19NO4, is a carbamate derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
Molecular Characteristics:
- CAS Number: 1779355-50-8
- Molecular Weight: 217.26 g/mol
- Purity: Typically ≥ 97%
The synthesis of this compound generally involves the reaction of tert-butyl chloroformate with a hydroxymethyl oxan derivative under basic conditions. This compound's unique oxan structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, modulating their activity. The mechanism involves:
- Nucleophilic Attack: The hydroxymethyl group can undergo nucleophilic substitution reactions.
- Enzyme Interaction: The compound can act as an inhibitor or modulator of specific enzymes due to the carbamate moiety's reactivity.
Pharmacological Effects
-
Neuroprotective Properties:
- Research indicates that similar carbamate derivatives exhibit neuroprotective effects against neurodegenerative conditions, such as Alzheimer's disease. For instance, compounds with similar structures have shown efficacy in inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's pathology .
- Antioxidant Activity:
- Enzyme Inhibition:
Case Studies
- In Vitro Studies:
- In Vivo Models:
Comparative Analysis
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| This compound | C10H19NO4 | 1779355-50-8 | Neuroprotective, Antioxidant |
| Tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | C11H21NO4 | 1393441-68-3 | Enzyme Inhibitor |
| Tert-butyl N-[3-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | C12H23NO4 | 1234567-89-0 | Neuroprotective |
Q & A
Q. What are the optimal synthetic routes for Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between tert-butyl carbamate and a functionalized oxane derivative. Key steps include:
- Reagents : Use of 3-(hydroxymethyl)oxan-3-ylmethyl chloride or bromide under basic conditions (e.g., triethylamine in dichloromethane or THF) .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the carbamate group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product. Yield optimization requires stoichiometric control of the alkylating agent .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : - and -NMR are used to verify the tert-butyl group (δ ~1.4 ppm for ), oxane ring protons (δ 3.3–4.0 ppm), and carbamate carbonyl (δ ~155 ppm in ) .
- X-ray crystallography : Programs like SHELXL and Mercury are employed to resolve crystal structures, particularly for assessing hydrogen bonding between the hydroxymethyl group and the oxane oxygen .
Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?
- Oxidation : The hydroxymethyl group can be oxidized to a carbonyl using KMnO or Swern conditions, enabling access to ketone derivatives .
- Reduction : Selective reduction of the carbamate to an amine is possible with LiAlH, though this may require protection of the oxane ring .
Advanced Research Questions
Q. How do stereochemical variations in the oxane ring impact biological activity or crystallization behavior?
- Stereoisomerism : The cis/trans configuration of the hydroxymethyl group on the oxane ring influences hydrogen-bonding networks in crystals, as shown in related carbamates . Computational modeling (e.g., Mercury software) can predict packing efficiency and stability .
- Biological relevance : Stereochemistry may affect binding to enzymes or receptors, as seen in analogous compounds like tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate, where stereocenters modulate selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?
- Case study : If NMR suggests a flexible hydroxymethyl group but X-ray shows a fixed conformation, dynamic NMR experiments (VT-NMR) or DFT calculations can assess rotational barriers .
- Crystallographic refinement : SHELXL’s TWIN/BASF commands help model disorder in flexible moieties, reconciling discrepancies .
Q. How can this compound serve as a building block for complex molecules in drug discovery?
- Peptide coupling : The carbamate group reacts with amines (e.g., EDC/HOBt) to form urea derivatives, useful in protease inhibitor design .
- Bicyclic systems : The oxane ring can be functionalized to create spiro or fused heterocycles, as demonstrated in tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Industrial methods : Continuous flow reactors improve reproducibility for large-scale synthesis by precisely controlling reaction time and temperature .
- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity, critical for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
